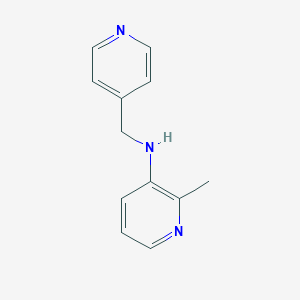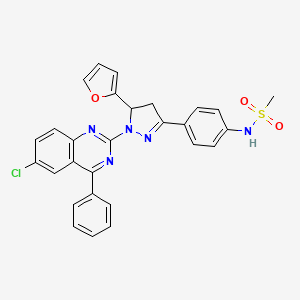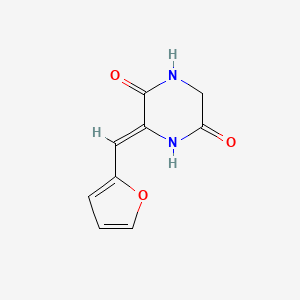![molecular formula C16H23N3O B2554051 N-(Cyanomethyl)-2-[methyl-[2-methyl-1-(2-methylphenyl)propyl]amino]acetamide CAS No. 2224163-10-2](/img/structure/B2554051.png)
N-(Cyanomethyl)-2-[methyl-[2-methyl-1-(2-methylphenyl)propyl]amino]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Cyanomethyl)-2-[methyl-[2-methyl-1-(2-methylphenyl)propyl]amino]acetamide, also known as CMNA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. CMNA belongs to a class of compounds known as α2-adrenergic receptor agonists, which can modulate the activity of this receptor in the central nervous system.
作用机制
The mechanism of action of N-(Cyanomethyl)-2-[methyl-[2-methyl-1-(2-methylphenyl)propyl]amino]acetamide involves the activation of α2-adrenergic receptors in the central nervous system. This activation leads to the inhibition of neurotransmitter release, which can result in several physiological effects, including sedation, analgesia, and hypotension. N-(Cyanomethyl)-2-[methyl-[2-methyl-1-(2-methylphenyl)propyl]amino]acetamide has been shown to have a higher affinity for α2C-adrenergic receptors, which are primarily located in the brain, compared to α2A- and α2B-adrenergic receptors.
Biochemical and Physiological Effects:
N-(Cyanomethyl)-2-[methyl-[2-methyl-1-(2-methylphenyl)propyl]amino]acetamide has been shown to have several biochemical and physiological effects, including sedation, analgesia, and hypotension. It has also been shown to have anxiolytic and antidepressant effects in animal models. N-(Cyanomethyl)-2-[methyl-[2-methyl-1-(2-methylphenyl)propyl]amino]acetamide has been used as a tool compound to study the role of α2-adrenergic receptors in several disease states, including hypertension, anxiety, and depression.
实验室实验的优点和局限性
One of the main advantages of N-(Cyanomethyl)-2-[methyl-[2-methyl-1-(2-methylphenyl)propyl]amino]acetamide is its high affinity for α2-adrenergic receptors, which makes it a useful tool compound for studying the role of these receptors in disease states. However, one of the limitations of N-(Cyanomethyl)-2-[methyl-[2-methyl-1-(2-methylphenyl)propyl]amino]acetamide is its potential for off-target effects, which can complicate the interpretation of experimental results. Additionally, N-(Cyanomethyl)-2-[methyl-[2-methyl-1-(2-methylphenyl)propyl]amino]acetamide is a relatively complex compound to synthesize, which can limit its availability for research purposes.
未来方向
There are several future directions for the study of N-(Cyanomethyl)-2-[methyl-[2-methyl-1-(2-methylphenyl)propyl]amino]acetamide. One area of interest is the development of more selective α2C-adrenergic receptor agonists, which could have potential applications in the treatment of anxiety and depression. Another area of interest is the study of the role of α2-adrenergic receptors in the regulation of pain, which could lead to the development of novel analgesic drugs. Additionally, the use of N-(Cyanomethyl)-2-[methyl-[2-methyl-1-(2-methylphenyl)propyl]amino]acetamide as a tool compound could be expanded to study the role of α2-adrenergic receptors in other disease states, such as cardiovascular disease and diabetes.
合成方法
The synthesis of N-(Cyanomethyl)-2-[methyl-[2-methyl-1-(2-methylphenyl)propyl]amino]acetamide involves a series of chemical reactions starting from 2-methyl-1-(2-methylphenyl)propan-1-ol. The first step involves the conversion of this compound to 2-methyl-1-(2-methylphenyl)propyl bromide, which is then reacted with methylamine to form N-methyl-2-methyl-1-(2-methylphenyl)propylamine. This intermediate is then reacted with cyanogen bromide to form N-(cyanomethyl)-2-methyl-1-(2-methylphenyl)propylamine. The final step involves the reaction of this compound with ethyl chloroacetate to form N-(Cyanomethyl)-2-[methyl-[2-methyl-1-(2-methylphenyl)propyl]amino]acetamide.
科学研究应用
N-(Cyanomethyl)-2-[methyl-[2-methyl-1-(2-methylphenyl)propyl]amino]acetamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to have a high affinity for α2-adrenergic receptors, which are involved in the regulation of several physiological processes, including blood pressure, heart rate, and neurotransmitter release. N-(Cyanomethyl)-2-[methyl-[2-methyl-1-(2-methylphenyl)propyl]amino]acetamide has been used as a tool compound to study the role of α2-adrenergic receptors in several disease states, including hypertension, anxiety, and depression.
属性
IUPAC Name |
N-(cyanomethyl)-2-[methyl-[2-methyl-1-(2-methylphenyl)propyl]amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-12(2)16(14-8-6-5-7-13(14)3)19(4)11-15(20)18-10-9-17/h5-8,12,16H,10-11H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYXDZPYBFEPFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C(C)C)N(C)CC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyanomethyl)-2-[methyl-[2-methyl-1-(2-methylphenyl)propyl]amino]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,5R)-6-Methoxy-7,7-dimethyl-2-azabicyclo[3.2.0]heptane](/img/structure/B2553970.png)

![2-Bromo-5,6-dimethoxybenzo[d]thiazole](/img/structure/B2553972.png)
![2-({2-[(anilinocarbothioyl)amino]phenyl}sulfanyl)-N-(4-butylphenyl)acetamide](/img/structure/B2553973.png)

![2-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-3-(2-fluorophenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2553977.png)



![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-(oxan-2-yl)methanone](/img/structure/B2553982.png)

![3-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-1,2,4-thiadiazol-5-amine](/img/structure/B2553985.png)
![N-(adamantan-1-yl)-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide](/img/structure/B2553987.png)
